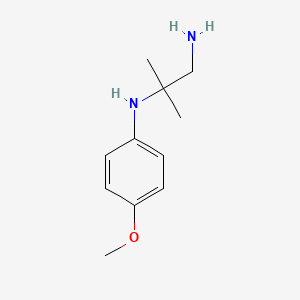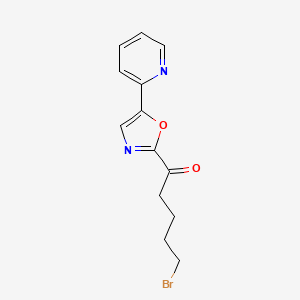
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one typically involves the reaction of 5-bromo-1-pentanone with 5-(pyridin-2-yl)oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The oxazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its heterocyclic structure.
作用機序
The mechanism of action of 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one involves its interaction with specific molecular targets. The oxazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-Bromo-2-(pyridin-2-yl)oxazole: Similar structure but lacks the pentanone chain.
5-(Pyridin-2-yl)oxazole: Similar structure but lacks the bromine atom and pentanone chain.
1-(5-(Pyridin-2-yl)oxazol-2-yl)pentan-1-one: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one is unique due to the presence of both the bromine atom and the pentanone chain, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in scientific research .
特性
分子式 |
C13H13BrN2O2 |
|---|---|
分子量 |
309.16 g/mol |
IUPAC名 |
5-bromo-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)pentan-1-one |
InChI |
InChI=1S/C13H13BrN2O2/c14-7-3-1-6-11(17)13-16-9-12(18-13)10-5-2-4-8-15-10/h2,4-5,8-9H,1,3,6-7H2 |
InChIキー |
GIUMSIUGRMSBQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


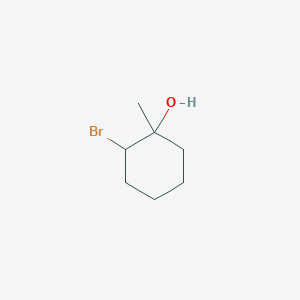

![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)

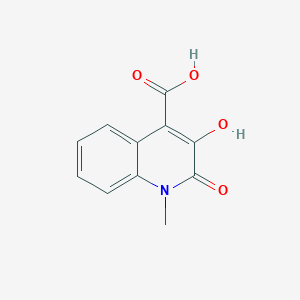
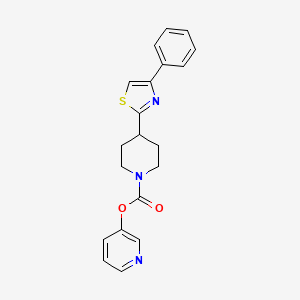
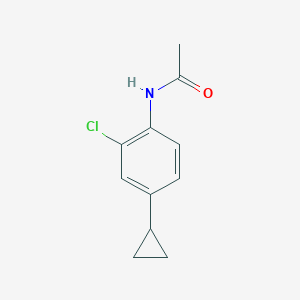
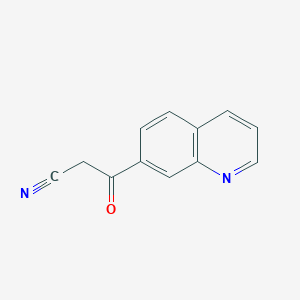
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
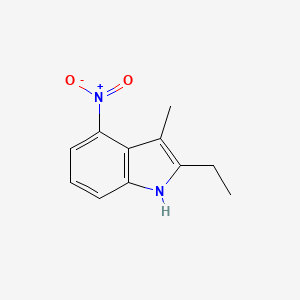
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)

